molecular formula C7H6BrNO2 B1283576 3-bromo-N-hydroxybenzamide CAS No. 2593-28-4

3-bromo-N-hydroxybenzamide

Cat. No.: B1283576
CAS No.: 2593-28-4
M. Wt: 216.03 g/mol
InChI Key: PQVYIMXUQABVAB-UHFFFAOYSA-N
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Description

3-bromo-N-hydroxybenzamide: is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of benzamide, where a bromine atom is substituted at the third position of the benzene ring, and a hydroxyl group is attached to the nitrogen atom of the amide group. This compound is known for its applications in various fields of scientific research and industry.

Scientific Research Applications

3-bromo-N-hydroxybenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate potential hazards upon ingestion, skin contact, eye contact, and inhalation .

Future Directions

3-bromo-N-hydroxybenzamide has gained interest in scientific research due to its unique properties and potential applications in various fields. For instance, derivatives of this compound have shown potential as mTOR inhibitors that induce autophagic cell death and apoptosis in triple-negative breast cancer .

Biochemical Analysis

Biochemical Properties

3-bromo-N-hydroxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nucleophilic substitution reactions, particularly at the benzylic position . The nature of these interactions often involves the formation of resonance-stabilized carbocations, which can further participate in various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate oxidative stress responses in skin cells, enhancing the level of reduced glutathione . This indicates its potential role in protecting cells from oxidative damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can participate in free radical bromination reactions, where it abstracts hydrogen atoms to form radicals . These radicals can then interact with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to form resonance-stabilized intermediates is crucial for its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. For example, the compound’s stability in different environmental conditions can affect its efficacy in biochemical assays . Long-term studies are necessary to fully understand its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant properties. At higher doses, it could potentially cause toxic or adverse effects. Studies have shown that the compound’s effects are dose-dependent, and careful dosage optimization is required to avoid toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it has been shown to inhibit glycolytic and mitochondrial metabolism in cancer cells, highlighting its potential as an anticancer agent . These interactions can affect metabolic flux and metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Its localization and accumulation can significantly influence its biochemical activity. The compound’s solubility and partition coefficient are important factors that determine its distribution within biological systems .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-hydroxybenzamide typically involves the reaction of 3-bromobenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent mixture of water and ethyl acetate at temperatures ranging from 0°C to room temperature. The general procedure involves adding hydroxylamine hydrochloride and potassium carbonate to a mixture of water and ethyl acetate, followed by the dropwise addition of 3-bromobenzoyl chloride. The reaction mixture is then stirred overnight, and the product is extracted and purified .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-bromo-N-hydroxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: The amide group can undergo condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation Products: Oxidation can lead to the formation of nitroso or nitro derivatives.

    Reduction Products: Reduction can yield amine derivatives.

Comparison with Similar Compounds

    3-bromo-N-methylbenzamide: Similar structure but with a methyl group instead of a hydroxyl group.

    3-chloro-N-hydroxybenzamide: Chlorine atom instead of bromine.

    3-bromo-N-hydroxybenzoic acid: Carboxylic acid group instead of an amide group.

Uniqueness: 3-bromo-N-hydroxybenzamide is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

3-bromo-N-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-6-3-1-2-5(4-6)7(10)9-11/h1-4,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVYIMXUQABVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567496
Record name 3-Bromo-N-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2593-28-4
Record name 3-Bromo-N-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2593-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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